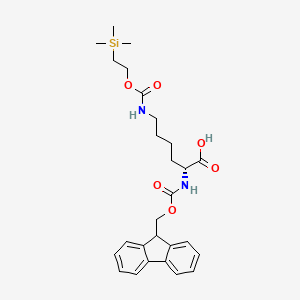

Fmoc-D-Lys(Teoc)-OH

Description

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNHWQULKLODEU-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)CCOC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679805 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198545-00-5 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Lys(Teoc)-OH: Structure, Application, and Strategy in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Orthogonal Landscape of Peptide Synthesis

In the intricate field of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving the desired peptide sequence with high fidelity and purity. The synthesis of complex peptides, such as those with post-translational modifications, branches, or labels, necessitates a suite of protecting groups that can be removed under specific, non-interfering conditions—a concept known as orthogonality.[1][2] Among the repertoire of available building blocks, Nα-Fmoc-Nε-(2-(trimethylsilyl)ethoxycarbonyl)-D-lysine, or Fmoc-D-Lys(Teoc)-OH, presents a unique asset for the peptide chemist. This guide provides a comprehensive overview of the structure of Fmoc-D-Lys(Teoc)-OH, its strategic implementation in SPPS, and a detailed examination of the causality behind its use, offering field-proven insights for researchers and drug development professionals.

The Molecular Architecture of Fmoc-D-Lys(Teoc)-OH

Fmoc-D-Lys(Teoc)-OH is a derivative of the D-enantiomer of lysine, a fundamental amino acid. Its structure is characterized by three key components: the D-lysine core, the fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group, and the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group protecting the ε-amino group of the side chain.

| Property | Value | Source |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(2-trimethylsilyl)ethoxycarbonyl-D-lysine | [3] |

| CAS Number | 198545-00-5 | [3] |

| Molecular Formula | C₂₇H₃₆N₂O₆Si | [3] |

| Molecular Weight | 512.67 g/mol | [4] |

The Fmoc group is a base-labile protecting group, forming the cornerstone of the widely adopted Fmoc/tBu SPPS strategy.[2] It is stable to acidic conditions but is readily cleaved by a secondary amine, typically piperidine, to allow for the stepwise elongation of the peptide chain.[2]

The Teoc group, on the other hand, is a silicon-based carbamate protecting group. Its defining characteristic is its lability towards fluoride ions, while exhibiting stability towards the basic conditions used for Fmoc removal and the acidic conditions often used for the cleavage of other side-chain protecting groups like tert-butoxycarbonyl (Boc).[5] This unique cleavage mechanism is what confers orthogonality to the Teoc group within the Fmoc-SPPS framework.

Strategic Application in Solid-Phase Peptide Synthesis

The primary utility of Fmoc-D-Lys(Teoc)-OH lies in its capacity to introduce a lysine residue with a side chain that can be deprotected orthogonally to the N-terminal Fmoc group and acid-labile side-chain protecting groups. This enables the synthesis of peptides with site-specific modifications at the lysine side chain while the peptide is still attached to the solid support.

The Orthogonal Deprotection Strategy

The core of the strategy revolves around a three-tiered system of protecting group lability:

-

Nα-Fmoc group: Cleaved by a base (e.g., 20% piperidine in DMF) for peptide chain elongation.[6]

-

Acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt): Stable to the base used for Fmoc removal and the fluoride source for Teoc cleavage. They are removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid - TFA).[3]

-

Nε-Teoc group: Stable to both the base for Fmoc removal and strong acids for final cleavage, but selectively cleaved by a fluoride source, such as tetrabutylammonium fluoride (TBAF).[5]

This orthogonality allows for the following workflow:

This strategy is particularly advantageous for the synthesis of:

-

Branched peptides: The deprotected lysine side chain can serve as an anchor point for the synthesis of a second peptide chain.

-

Labeled peptides: Fluorophores, biotin, or other reporter molecules can be selectively attached to the lysine side chain.

-

Peptide-drug conjugates: Small molecule drugs can be conjugated to a specific lysine residue.

-

Cyclic peptides: The lysine side chain can be used as a point of cyclization with another residue in the peptide sequence.

Causality Behind Experimental Choices: Why Choose Teoc?

While other orthogonal protecting groups for the lysine side chain exist, such as Mtt (4-methyltrityl), Mmt (4-methoxytrityl), and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), the Teoc group offers distinct advantages in certain synthetic contexts.

| Protecting Group | Cleavage Condition | Orthogonality Considerations |

| Boc | Strong acid (e.g., TFA) | Not orthogonal to standard final cleavage. |

| Mtt/Mmt | Mildly acidic (e.g., 1-2% TFA in DCM, HFIP) | Can be sensitive to repeated Fmoc deprotection cycles; premature cleavage can occur. |

| ivDde | Hydrazine | Hydrazine can also cleave Fmoc groups, requiring careful N-terminal protection. |

| Teoc | Fluoride ion (e.g., TBAF) | Highly orthogonal to both basic (Fmoc) and acidic (Boc, tBu) deprotection conditions. |

The choice of Teoc is often driven by the need for a highly robust and truly orthogonal protecting group. While Mtt and Mmt are widely used, their lability in mildly acidic conditions can sometimes lead to premature deprotection, especially in long or complex syntheses. The hydrazine used to cleave ivDde can also pose compatibility issues. The fluoride-based cleavage of Teoc, however, is a distinct chemical mechanism that does not interfere with the more common acid- and base-labile protecting groups, providing a more secure and predictable synthetic route.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with checkpoints and considerations to ensure the integrity of the synthesis at each stage.

Protocol 1: Coupling of Fmoc-D-Lys(Teoc)-OH in SPPS

This protocol assumes a standard manual or automated Fmoc-SPPS workflow.

-

Resin Preparation: Start with a deprotected peptide-resin (with a free N-terminal amine) swelled in N,N-dimethylformamide (DMF).

-

Amino Acid Activation:

-

In a separate vessel, dissolve 3-5 equivalents of Fmoc-D-Lys(Teoc)-OH and a suitable coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

-

Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.

-

Allow the activation to proceed for 2-5 minutes at room temperature. The causality here is the formation of an active ester or similar species that is highly reactive towards the N-terminal amine on the resin.

-

-

Coupling Reaction:

-

Add the activated Fmoc-D-Lys(Teoc)-OH solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction. A positive result (blue beads) signifies incomplete coupling, in which case the coupling step should be repeated.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Selective On-Resin Deprotection of the Teoc Group

This is a critical step that leverages the unique chemistry of the Teoc group.

-

Resin Preparation: Start with the fully assembled, N-terminally protected peptide-resin containing the Fmoc-D-Lys(Teoc)-OH residue. It is crucial that the N-terminus is protected (e.g., with Fmoc or Boc) to prevent side reactions at this position.

-

Deprotection Cocktail: Prepare a 1 M solution of TBAF in DMF. Some protocols suggest the addition of a small amount of water or a scavenger like triisopropylsilane (TIS) to the deprotection cocktail, although this may not always be necessary.

-

Deprotection Reaction:

-

Treat the peptide-resin with the TBAF solution (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the sequence and steric hindrance around the lysine residue.

-

-

Monitoring the Deprotection:

-

After the reaction, take a small aliquot of the resin and perform a test modification with a readily detectable reagent (e.g., a small fluorescent dye that reacts with amines) followed by cleavage of a small sample and LC-MS analysis to confirm the presence of the free amine.

-

-

Washing: Wash the resin extensively with DMF to remove all traces of TBAF and byproducts. This is a critical step, as residual fluoride can interfere with subsequent reactions. A final wash with dichloromethane (DCM) can aid in removing residual DMF.

The fluoride ion attacks the silicon atom, leading to a pentacoordinate silicon intermediate. This intermediate then undergoes a β-elimination, releasing the free amine, carbon dioxide, ethene, and trimethylsilyl fluoride.[5]

Troubleshooting and Field-Proven Insights

-

Incomplete Teoc Deprotection: If deprotection is sluggish, consider increasing the reaction time or gently warming the reaction mixture (e.g., to 30-40 °C). Ensure the TBAF solution is fresh and anhydrous, as water can affect its reactivity.

-

Side Reactions during Teoc Deprotection: The basicity of the TBAF solution can sometimes cause side reactions, such as aspartimide formation if an aspartic acid residue is present. The inclusion of a mild acid scavenger in the deprotection cocktail can sometimes mitigate this.

-

Choosing Between Teoc and Other Orthogonal Groups: For syntheses that are particularly sensitive to acidic conditions, even the mild acidity required for Mtt/Mmt removal can be problematic. In such cases, the fluoride-lability of Teoc provides a significant advantage. Conversely, if the peptide is sensitive to fluoride ions, an alternative protecting group should be chosen.

Conclusion

Fmoc-D-Lys(Teoc)-OH is a valuable and highly versatile building block in the peptide chemist's toolbox. Its unique fluoride lability provides a robust orthogonal protection strategy that is compatible with standard Fmoc-SPPS. By understanding the chemical principles behind its structure and deprotection, and by following validated protocols, researchers can confidently employ Fmoc-D-Lys(Teoc)-OH to synthesize complex, site-specifically modified peptides for a wide range of applications in research and drug development. The causality behind the choice of this protecting group is rooted in the need for a high degree of orthogonality, ensuring a clean and predictable synthetic outcome, particularly when other protecting groups may present lability issues.

References

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

CP Lab Safety. Fmoc-D-Lys(Teoc)-OH, min 95%, 1 gram. [Link]

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2002). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Thieme.

- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry.

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

- Wagner, A., & H. Kunz. (2011). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc. Molecules, 16(5), 3749-3781.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

- Google Patents.

-

ResearchGate. TBAF and peptide cleavage cocktail?. [Link]

-

Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). Custom Peptide Synthesis: The Role of Fmoc-D-Lys(Boc)-OH. [Link]

-

Chem-Station. (2019, February 5). Teoc Protecting Group. [Link]

- Fields, G. B. (Ed.). (1997). Methods in enzymology, Vol. 289: Solid-Phase Peptide Synthesis. Academic Press.

-

Slideshare. T boc fmoc protocols in peptide synthesis. [Link]

- Jensen, K. J., et al. (2021). Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods. Amino Acids, 53(10), 1597-1605.

- ACS Central Science. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains.

-

CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]

Sources

An In-depth Technical Guide to the Stability of the Teoc Protecting Group in Various Solvents

Abstract

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a widely utilized carbamate protecting group for amines in modern organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1][2] Its utility stems from a unique cleavage mechanism, induced by fluoride ions, that offers a degree of orthogonality with other common protecting groups. However, a comprehensive understanding of its stability across a diverse range of solvents and reaction conditions is paramount for its effective implementation and for avoiding costly synthetic failures. This technical guide provides a detailed exploration of the Teoc group's stability profile, offering insights into its chemical resistances and liabilities. We will delve into the mechanistic underpinnings of its stability and cleavage, present available data on its behavior in various solvent systems, and provide practical experimental protocols for researchers to assess its stability within their specific synthetic contexts.

Introduction: The Role and Significance of the Teoc Group

In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a cornerstone of success.[3] The Teoc group, a silicon-based carbamate, has carved a niche for itself as a valuable tool for the protection of primary and secondary amines.[1] Unlike many traditional protecting groups that are cleaved under acidic or basic conditions, the Teoc group's primary deprotection pathway is a fluoride-induced β-elimination, offering a distinct set of conditions for its removal.[2][4] This unique feature allows for strategic orthogonality in complex synthetic routes where other acid- or base-labile protecting groups are present.[5]

The Teoc group is generally recognized for its stability towards a range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and various nucleophilic attacks.[2] However, its stability is not absolute and is critically dependent on the specific chemical environment, most notably the solvent and the presence of acidic species. This guide aims to provide a deeper, more nuanced understanding of these factors to empower researchers in their synthetic planning.

The Chemical Basis of Teoc Stability and Cleavage

The stability of the Teoc group is intrinsically linked to the silicon-ethyl linkage. Under neutral or basic conditions, this linkage is robust. The deprotection is typically initiated by the attack of a fluoride ion on the silicon atom, which is highly fluorophilic. This attack forms a pentacoordinate silicon intermediate, which then undergoes a facile β-elimination, leading to the formation of the free amine, carbon dioxide, ethylene, and a stable fluorosilane.

Figure 1: Fluoride-induced β-elimination mechanism for Teoc deprotection.

This mechanism highlights the critical role of the fluoride ion source and the solvent's ability to facilitate this process. The stability of the Teoc group in the absence of fluoride ions is therefore a key consideration in synthetic design.

Stability Profile of the Teoc Group in Different Solvent Systems

While a comprehensive quantitative study of Teoc stability across all common organic solvents is not extensively documented in the literature, a wealth of qualitative and semi-quantitative data allows for the construction of a reliable stability profile.

Aprotic Solvents

-

Tetrahydrofuran (THF): THF is the most common solvent for fluoride-mediated Teoc deprotection, typically using tetrabutylammonium fluoride (TBAF).[4] In the absence of fluoride, the Teoc group is generally stable in THF at room temperature.

-

Dichloromethane (DCM): DCM is a common solvent for the introduction of the Teoc group and is generally considered a solvent in which the group is stable under neutral conditions.[1] However, care must be taken to ensure the absence of acidic impurities, which can be present in aged or improperly stored DCM.

-

N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP): These polar aprotic solvents are frequently used in peptide synthesis. The Teoc group is considered stable enough for use in solid-phase peptide synthesis (SPPS) employing these solvents, where it must withstand numerous coupling and washing steps.[6] However, prolonged exposure to DMF, especially at elevated temperatures, can lead to the formation of dimethylamine, a weak base that could potentially affect the integrity of sensitive substrates, though it is not known to directly cleave the Teoc group.

-

Acetonitrile (ACN): Acetonitrile is another common polar aprotic solvent in which the Teoc group is generally stable.

Protic Solvents

-

Alcohols (Methanol, Ethanol): The Teoc group exhibits good stability in alcoholic solvents under neutral conditions. However, in the presence of acids or bases, the stability can be compromised.

Stability Summary Table

The following table provides a qualitative summary of the Teoc group's stability in common organic solvents under neutral, non-deprotecting conditions.

| Solvent Class | Specific Solvent | Stability | Notes |

| Ethers | Tetrahydrofuran (THF) | Good | Common solvent for deprotection with fluoride. |

| Diethyl Ether | Good | ||

| Chlorinated | Dichloromethane (DCM) | Good | Sensitive to acidic impurities. |

| Chloroform (CHCl₃) | Good | Sensitive to acidic impurities. | |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Good | Generally stable for peptide synthesis applications. |

| N-Methyl-2-pyrrolidone (NMP) | Good | Generally stable for peptide synthesis applications. | |

| Acetonitrile (ACN) | Good | ||

| Dimethyl Sulfoxide (DMSO) | Good | ||

| Hydrocarbons | Toluene, Hexanes | Excellent | |

| Protic | Methanol, Ethanol | Moderate | Stability can be compromised by acid or base. |

| Water | Moderate | Stability is pH-dependent. |

Disclaimer: This table serves as a general guideline. The stability of the Teoc group can be influenced by the specific substrate, temperature, and the presence of other reagents.

Orthogonality and Chemical Compatibility

A key advantage of the Teoc group is its orthogonality with several other common amine protecting groups.

-

Fmoc (9-fluorenylmethyloxycarbonyl): The Teoc group is stable to the basic conditions (e.g., piperidine in DMF) used to remove the Fmoc group, making this a powerful orthogonal pair in peptide synthesis.[6]

-

Alloc (Allyloxycarbonyl): The Teoc group is stable to the palladium-catalyzed conditions used for Alloc deprotection.[1]

-

Cbz (Benzyloxycarbonyl): The Teoc group is stable to the catalytic hydrogenation conditions typically used to remove the Cbz group.[1]

-

Boc (tert-Butoxycarbonyl): The Teoc group is not orthogonal to the Boc group. The strong acidic conditions required for Boc removal (e.g., trifluoroacetic acid, TFA) will also cleave the Teoc group.[6][7] This is a critical consideration in synthetic planning.

Figure 2: Orthogonality of the Teoc protecting group.

Experimental Protocols

Protocol for the Introduction of the Teoc Group

This protocol provides a general method for the protection of a primary amine using Teoc-OBt.

Materials:

-

Amine substrate

-

2-(Trimethylsilyl)ethoxycarbonyl-1-oxy-benzotriazole (Teoc-OBt)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous potassium hydrogensulfate (KHSO₄) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the amine substrate (1.0 equiv) in DCM (approximately 0.2-0.5 M).

-

To the solution, add triethylamine (2.5-3.0 equiv).

-

Add Teoc-OBt (1.05-1.1 equiv) portion-wise to the stirred solution at room temperature (20-25 °C).[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding saturated aqueous KHSO₄ solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous KHSO₄ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol for Assessing the Stability of a Teoc-Protected Compound

This protocol provides a framework for testing the stability of a specific Teoc-protected substrate to a given set of reaction conditions.

Materials:

-

Teoc-protected substrate

-

Solvent to be tested

-

Reagent(s) to be tested

-

Internal standard (a compound that is stable under the reaction conditions and can be easily quantified by HPLC or NMR)

-

High-performance liquid chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectrometer

-

Thermostated reaction vessel

Procedure:

-

Prepare a stock solution of the Teoc-protected substrate and the internal standard in the solvent to be tested.

-

In a reaction vessel, combine the stock solution with the reagent(s) of interest at the desired concentration and temperature.

-

At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench the reaction in the aliquot immediately (e.g., by neutralization or dilution).

-

Analyze the quenched aliquot by HPLC or ¹H NMR to determine the ratio of the Teoc-protected substrate to the internal standard.

-

Plot the percentage of remaining Teoc-protected substrate against time to generate a stability profile.

Figure 3: Workflow for assessing Teoc group stability.

Conclusion and Future Outlook

The Teoc protecting group is a robust and versatile tool for amine protection, offering a unique deprotection strategy that enhances its utility in complex organic synthesis. Its general stability to basic, reductive, and palladium-catalyzed conditions, combined with its lability to fluoride ions, provides a valuable orthogonal handle. However, its sensitivity to acidic conditions, precluding its use in tandem with the Boc group, is a key limitation.

While this guide has summarized the current understanding of Teoc stability in various solvents, it is clear that there are areas where more quantitative data would be beneficial to the synthetic chemistry community. Systematic studies on the pH-rate profile of Teoc hydrolysis, its thermal stability in commonly used high-boiling point solvents like DMF and NMP, and its compatibility with a wider range of Lewis acids would further refine our understanding and allow for even more predictable and reliable applications of this important protecting group.

References

- Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group. (2021, October 8).

- Ziegler, T., et al. (2011). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. Molecules, 16(6), 4695-4723.

- Protecting Agents. (n.d.).

- An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018, July 13). Beilstein Journal of Organic Chemistry, 14, 1788-1794.

- Protecting Groups - Lokey Lab Protocols. (2017, March 7).

- Teoc Protecting Group. (2019, February 5).

- Camerino, E., Daniels, G. C., Wynne, J. H., & Iezzi, E. B. (2018). Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions. RSC Advances, 8(3), 1369-1377.

Sources

- 1. Application of Teoc Protecting Group [en.highfine.com]

- 2. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07876E [pubs.rsc.org]

- 5. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]

- 6. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-D-Lys(Teoc)-OH: From Manufacturer Selection to Application in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα-Fmoc-Nε-[2-(trimethylsilyl)ethoxycarbonyl]-D-lysine (Fmoc-D-Lys(Teoc)-OH), a critical building block for the synthesis of complex and modified peptides. As a Senior Application Scientist, this document synthesizes field-proven insights with technical data to empower researchers in leveraging this versatile reagent for successful drug discovery and development.

Introduction: The Strategic Advantage of Fmoc-D-Lys(Teoc)-OH in Peptide Synthesis

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, complex peptide targets.[1] Fmoc-D-Lys(Teoc)-OH offers a unique combination of the base-labile α-amino fluorenylmethyloxycarbonyl (Fmoc) group and an ε-amino 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group. This orthogonal protecting group strategy is fundamental to modern peptide chemistry, allowing for the selective deprotection of different functional groups without affecting others.[1][2]

The incorporation of D-amino acids, such as D-lysine, can significantly enhance the therapeutic properties of peptides by increasing their resistance to enzymatic degradation, thereby improving their in vivo half-life. The Teoc group, in particular, provides an additional layer of synthetic versatility due to its unique cleavage conditions, which are orthogonal to the standard acid-labile side-chain protecting groups used in Fmoc-SPPS.[3]

Qualifying Manufacturers and Suppliers: A Cornerstone of Reproducible Science

The quality of amino acid derivatives directly impacts the success of peptide synthesis, influencing yield, purity, and the impurity profile of the final product. Therefore, the rigorous selection of a manufacturer for Fmoc-D-Lys(Teoc)-OH is a critical first step.

Key Selection Criteria:

-

Comprehensive Quality Control: Reputable manufacturers provide detailed Certificates of Analysis (CofA) for each lot.[4][5] Key parameters to scrutinize include:

-

Purity (HPLC): A high HPLC purity (ideally ≥98%) is essential to minimize the introduction of impurities into the peptide sequence.

-

Enantiomeric Purity: The control of chiral purity is critical to avoid undesired pharmacological effects.[6] Look for specifications on the percentage of the L-enantiomer.

-

Identity Confirmation: Techniques like IR or NMR spectroscopy should be used to confirm the chemical structure.

-

Water Content: Low water content is crucial for accurate weighing and to prevent side reactions during coupling.[4]

-

-

Good Manufacturing Practices (GMP): For therapeutic applications, sourcing from a GMP-certified facility is mandatory.[7][] GMP ensures robust quality management systems, traceability, and batch-to-batch consistency.[9]

-

Technical Support: A reliable supplier should have a knowledgeable technical support team to assist with any challenges in the application of their products.

Recommended Manufacturers and Suppliers:

While a comprehensive list is beyond the scope of this guide, established suppliers in the field of peptide synthesis reagents include:

It is imperative to request and review the CofA from your chosen supplier before use.

The Chemistry of the Teoc Protecting Group: A Deeper Dive

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a silicon-based carbamate protecting group.[3] Its utility stems from its stability under a wide range of conditions and its specific cleavage mechanism.

Key Properties of the Teoc Group:

-

Stability: The Teoc group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions used for the cleavage of many common side-chain protecting groups (e.g., tert-butyl).[3]

-

Cleavage Mechanism: The Teoc group is cleaved via a fluoride-mediated β-elimination reaction.[11] The fluoride ion attacks the silicon atom, leading to the elimination of the free amine, carbon dioxide, ethylene, and trimethylsilyl fluoride.[11] This mechanism provides a highly orthogonal deprotection strategy.

Caption: Fluoride-mediated deprotection of the Teoc group.

Experimental Protocol: Incorporation of Fmoc-D-Lys(Teoc)-OH in Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Fmoc-D-Lys(Teoc)-OH. The steps are based on standard Fmoc-SPPS chemistry.[12][13]

Materials and Reagents:

-

Fmoc-D-Lys(Teoc)-OH

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HCTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Dichloromethane (DCM)

-

Washing solvents (e.g., DMF, DCM, Methanol)

-

Tetrabutylammonium fluoride (TBAF) solution (for Teoc deprotection)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Step-by-Step Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain the solution and repeat the treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times).

-

-

Coupling of Fmoc-D-Lys(Teoc)-OH:

-

Prepare the coupling solution: Dissolve Fmoc-D-Lys(Teoc)-OH (2-4 equivalents relative to resin loading), the coupling reagent (e.g., HCTU, 2-4 equivalents), and a base (e.g., DIPEA, 4-8 equivalents) in DMF.

-

Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion (e.g., using a Kaiser test). If incomplete, extend the coupling time or perform a double coupling.

-

Wash the resin with DMF (3-5 times).

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes. Wash with DMF.

-

Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

On-Resin Deprotection of the Teoc Group:

For selective modification of the lysine side chain, the Teoc group can be removed while the peptide is still attached to the resin.

-

Wash the resin: Wash the peptide-resin thoroughly with DCM.

-

Teoc Cleavage: Treat the resin with a solution of 1M TBAF in THF for 1-2 hours at room temperature.

-

Wash: Wash the resin extensively with DMF and DCM to remove the cleavage byproducts.

-

Side-Chain Modification: The now-free ε-amino group of the D-lysine residue is available for further chemical modification (e.g., attachment of a fluorescent label, biotin, or another peptide chain).

Quality Control of Fmoc-D-Lys(Teoc)-OH in the Research Setting

Even with a reliable supplier, it is good practice to perform in-house quality control, especially for critical applications.

Recommended QC Analyses:

| Parameter | Method | Acceptance Criteria | Rationale |

| Identity | Mass Spectrometry | Measured mass corresponds to the theoretical mass ± tolerance | Confirms the correct compound. |

| Purity | RP-HPLC | ≥98% | Ensures minimal impurities are carried into the synthesis. |

| Solubility | Visual Inspection | Clear solution in DMF at the desired concentration | Ensures complete dissolution for efficient coupling. |

Troubleshooting Common Issues

-

Incomplete Coupling:

-

Cause: Steric hindrance, aggregation of the peptide chain.

-

Solution: Extend the coupling time, perform a double coupling, or use a stronger coupling reagent like HATU.

-

-

Premature Teoc Cleavage:

-

Cause: While generally stable, prolonged exposure to strong nucleophiles could potentially affect the Teoc group.

-

Solution: Ensure that the synthesis conditions are optimized and avoid unnecessarily harsh reagents.

-

-

Incomplete Teoc Deprotection:

-

Cause: Insufficient access of the fluoride reagent to the Teoc group due to peptide aggregation.

-

Solution: Use a solvent system that promotes peptide swelling (e.g., a mixture of DMF and DCM). Extend the deprotection time.

-

Conclusion: A Versatile Tool for Advanced Peptide Therapeutics

Fmoc-D-Lys(Teoc)-OH is a valuable reagent for the synthesis of complex and modified peptides. Its unique orthogonal protecting group strategy allows for the selective modification of the lysine side chain, opening up possibilities for the creation of branched peptides, antibody-drug conjugates, and other sophisticated peptide-based therapeutics. By carefully selecting a high-quality manufacturer and adhering to optimized synthesis protocols, researchers can successfully leverage the advantages of this versatile building block to advance their drug discovery and development programs.

References

- Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Marquardt, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.

- Burgess, K. (2020, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- Wagner, D. S., & Stavropoulos, P. (2012). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-, Cbz- and Alloc-Groups. International Journal of Organic Chemistry, 2(3), 244-251.

- Song, A., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters, 14(1), 161-165.

- Reddy, G. S., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(52), 32865-32875.

- Chem-Station. (2019, February 5). Teoc Protecting Group.

- Isidro-Llobet, A., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. Chemical Society Reviews, 38(6), 1587-1603.

- CP Lab Safety. (n.d.). Fmoc-D-Lys(Teoc)-OH, min 95%, 1 gram.

- Bachem. (n.d.).

- Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.

- Fields, G. B. (2011). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Fiveable. (n.d.).

- AAPPTEC. (n.d.). Fmoc-Lys(Teoc)-OH [122903-68-8].

- AmbioPharm. (n.d.). GMP Manufacturing.

- Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups.

- Sigma-Aldrich. (n.d.). Fmoc-D-Lys(Boc)-OH Novabiochem 92122-45-7.

- BOC Sciences. (n.d.). Amino Acid cGMP Manufacturing Services.

- ResearchGate. (2020, August 6). Protecting Groups in Peptide Synthesis.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- Aapptec Peptides. (n.d.). Fmoc-D-Lys(Fmoc)-OH [75932-02-4].

- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.

- Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group.

- Evonik Industries. (n.d.).

- Anaspec. (n.d.). GMP Peptide Manufacturing Services.

- Kent, S. B. H., & Alewood, P. F. (2005). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 102(35), 12349-12354.

- Anaspec. (n.d.). Fmoc-D-Lys(Boc)-OH.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. GMP Manufacturing | AmbioPharm [ambiopharm.com]

- 9. bachem.com [bachem.com]

- 10. calpaclab.com [calpaclab.com]

- 11. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

Methodological & Application

Application Note & Protocol: Strategic Incorporation of D-Lysine in Solid-Phase Peptide Synthesis using Fmoc-D-Lys(Teoc)-OH

Abstract: This document provides a comprehensive guide for the incorporation of D-lysine into synthetic peptides using Fmoc-D-Lys(Teoc)-OH in solid-phase peptide synthesis (SPPS). We delve into the strategic advantages of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group, detailing its unique fluoride-mediated deprotection mechanism which offers true orthogonality within the standard Fmoc/tBu synthesis paradigm. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, an exploration of the underlying chemical principles, and expert insights to ensure successful synthesis of complex or modified peptides.

Introduction: The Significance of D-Amino Acids and Orthogonal Protection

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptide chains on a solid support, streamlining the synthesis process and enhancing product purity.[1] The standard methodology employs the Fmoc/tBu protection strategy, where the Nα-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and reactive side chains are protected by acid-labile groups like tert-butyl (tBu).[2][] This orthogonality allows for selective deprotection at each stage of the synthesis.[2][][4]

The incorporation of non-canonical amino acids, such as D-isomers, is a powerful strategy in drug development to enhance peptide stability against enzymatic degradation and modulate biological activity.[5] Lysine, with its reactive ε-amino group, is a frequent site for modification, including branching, cyclization, or conjugation. To achieve such specific modifications, a third dimension of orthogonality is required for the lysine side-chain protection.

This is where Fmoc-D-Lys(Teoc)-OH offers a distinct advantage. The Teoc group is stable under both the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage and tBu-based side-chain deprotection (e.g., trifluoroacetic acid, TFA).[6] It is selectively cleaved only in the presence of fluoride ions, providing a robust and truly orthogonal tool for advanced peptide design.[7][8][9]

The Teoc Protecting Group: Mechanism and Advantages

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group valued for its unique cleavage mechanism and stability.[10]

-

Stability: The Teoc group is resistant to the repetitive piperidine treatments required for Nα-Fmoc removal and stable to the strong acids (TFA) used for global deprotection of tBu-based groups.[11]

-

Orthogonality: This stability profile makes it perfectly orthogonal to both the Fmoc and tBu/Trt protection schemes, allowing for selective deprotection of the lysine side chain at any point in the synthesis.[7]

-

Cleavage Mechanism: Deprotection is achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[8][11] The fluoride ion attacks the silicon atom, initiating a β-elimination reaction that results in the release of the free amine, along with volatile byproducts: ethylene, carbon dioxide, and trimethylsilyl fluoride.[7][8] This clean decomposition simplifies purification.[7]

Caption: Fluoride-mediated deprotection of the Teoc group.

Experimental Protocols

This section outlines the detailed, step-by-step procedures for incorporating Fmoc-D-Lys(Teoc)-OH into a peptide sequence via manual or automated SPPS.

Materials and Reagents

-

Resin: Appropriate resin for the desired C-terminus (e.g., 2-chlorotrityl chloride resin for protected fragments, Rink Amide resin for C-terminal amides).

-

Amino Acids: Fmoc-protected amino acids, including Fmoc-D-Lys(Teoc)-OH.

-

Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).

-

Fmoc Deprotection: 20% (v/v) piperidine in DMF.

-

Coupling Reagents:

-

Activator: HBTU, HATU, or HCTU.

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

-

-

Washing Solvents: DMF, DCM, IPA.

-

Monitoring: Ninhydrin test kit (Kaiser Test).

-

Teoc Deprotection: 1 M TBAF in Tetrahydrofuran (THF).

-

Cleavage and Global Deprotection: Reagent B (TFA/H₂O/Phenol/TIPS, 88:5:5:2 v/v/v/v) or other standard TFA-based cocktails.

-

Precipitation: Cold diethyl ether.

SPPS Workflow Overview

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Step-by-Step Protocol

This protocol assumes a synthesis scale of 0.1 mmol on a suitable resin. Adjust volumes accordingly.

-

Resin Swelling:

-

Place the resin in a reaction vessel.

-

Add DMF (5-10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the DMF.

-

-

Nα-Fmoc Deprotection:

-

Washing:

-

Wash the resin thoroughly to remove residual piperidine. A typical sequence is:

-

DMF (5 x 5 mL)

-

IPA (3 x 5 mL)

-

DMF (3 x 5 mL)

-

-

-

Amino Acid Coupling (Incorporating Fmoc-D-Lys(Teoc)-OH):

-

In a separate vial, pre-activate the amino acid:

-

Dissolve Fmoc-D-Lys(Teoc)-OH (0.4 mmol, 4 eq.) and an activator like HCTU (0.39 mmol, 3.9 eq.) in DMF (~3 mL).

-

Add DIPEA (0.8 mmol, 8 eq.) to the solution.

-

Allow to activate for 2-5 minutes.[12]

-

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours. Longer coupling times may be necessary for sterically hindered residues.[13]

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 x 5 mL).

-

-

Monitoring Reaction Completion (Kaiser Test):

-

Take a small sample of resin beads (~5-10 mg).

-

Wash them with IPA and allow to dry briefly.

-

Perform the Kaiser test. A negative result (yellow/colorless beads) indicates a complete coupling. A positive result (blue beads) indicates free primary amines and requires a recoupling step (repeat step 4).[14]

-

-

Chain Elongation:

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2) and wash (Step 3).

-

Wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum.

-

Add a cleavage cocktail (e.g., Reagent B, 5-10 mL) to the resin.

-

Incubate at room temperature with occasional swirling for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

-

Centrifuge, decant the ether, and dry the peptide pellet.

-

Protocol for Selective On-Resin Teoc Deprotection

This procedure is performed after the full peptide chain has been assembled but before cleavage from the resin.

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group is either present or has been replaced with an Acetyl cap to prevent side reactions.

-

Wash the peptide-resin with THF (5 x 5 mL).

-

-

Teoc Cleavage:

-

Add a solution of 1 M TBAF in THF (5-10 mL) to the resin.

-

Agitate at room temperature. Monitor the reaction progress by taking small resin samples, cleaving them, and analyzing by LC-MS. The reaction is typically complete within 2-6 hours.

-

-

Washing:

-

Drain the TBAF solution.

-

Wash the resin extensively with THF (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL) to remove all fluoride residues before proceeding with any subsequent modifications or cleavage.

-

Data Summary and Key Parameters

| Parameter | Recommendation | Rationale / Notes |

| Amino Acid Excess | 3-5 equivalents | Drives the coupling reaction to completion. |

| Activator Excess | 0.95 eq. relative to AA | To ensure full activation of the carboxylic acid. |

| Base (DIPEA) Excess | 2 eq. relative to AA | Maintains a basic pH required for the coupling reaction. |

| Coupling Time | 1-2 hours (standard) | May need extension for difficult couplings. Monitor with Kaiser test.[13] |

| Fmoc Deprotection | 2 x (3 min + 15 min) | Ensures complete removal of the Fmoc group.[12][13] |

| Teoc Deprotection | 1 M TBAF in THF | A dedicated fluoride source is required.[10][11] |

| Teoc Deprotection Time | 2-6 hours (on-resin) | Reaction progress should be monitored. |

| Final Cleavage | TFA-based cocktail | Simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt). |

Troubleshooting

-

Incomplete Coupling of Fmoc-D-Lys(Teoc)-OH:

-

Cause: Steric hindrance.

-

Solution: Increase coupling time, use a more potent activator like HATU, or perform a second coupling (recouple).

-

-

Incomplete Teoc Removal:

-

Cause: Insufficient TBAF or reaction time.

-

Solution: Use fresh TBAF solution, increase reaction time, and ensure the resin is well-solvated in THF.

-

-

Premature Teoc Cleavage:

-

Cause: This is highly unlikely as the Teoc group is very stable to standard SPPS reagents. If observed, check for fluoride contamination in reagents.

-

References

- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 24, 2026.

-

AAPPTec. (n.d.). Best Peptides Fmoc-D-Lys(Boc)-OH. Retrieved January 24, 2026, from [Link]

- Camerino, E., Daniels, G. C., Wynne, J. H., & Iezzi, E. B. (2018). Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions. RSC Advances.

- BOC Sciences. (n.d.).

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved January 24, 2026.

-

Chem-Station. (2019, February 5). Teoc Protecting Group. Retrieved January 24, 2026, from [Link]

- YouTube. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses. Retrieved January 24, 2026.

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved January 24, 2026.

- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved January 24, 2026.

- BOC Sciences. (2021, October 8). Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group. Retrieved January 24, 2026.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved January 24, 2026.

- National Institutes of Health. (n.d.). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc. Retrieved January 24, 2026.

- BOC Sciences. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Retrieved January 24, 2026.

-

AAPPTec. (n.d.). Fmoc-Lys(Teoc)-OH [122903-68-8]. Retrieved January 24, 2026, from [Link]

- Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 24, 2026.

- S4Science. (n.d.). Monitoring Peptide Synthesis. Retrieved January 24, 2026.

- CP Lab Safety. (n.d.). Fmoc-D-Lys(Teoc)-OH, min 95%, 1 gram. Retrieved January 24, 2026.

- AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved January 24, 2026.

- Sigma-Aldrich. (n.d.). Fmoc-D-Lys(Boc)-OH Novabiochem 92122-45-7. Retrieved January 24, 2026.

- Chemie Brunschwig. (n.d.). Protecting Agents. Retrieved January 24, 2026.

- Sigma-Aldrich. (n.d.). Fmoc- D -Lys(Boc)-OH 98 92122-45-7. Retrieved January 24, 2026.

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. peptide.com [peptide.com]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07876E [pubs.rsc.org]

- 8. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 9. peptide.com [peptide.com]

- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 11. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 12. chempep.com [chempep.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. peptide.com [peptide.com]

Application Notes and Protocols for the On-Resin Deprotection of the Teoc Group with TBAF

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Teoc Protecting Group in Solid-Phase Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving the desired peptide sequence with high fidelity and yield.[1][2] The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group has emerged as a valuable carbamate protecting group for amines due to its unique stability profile.[3] Unlike the more common Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups, which are labile to acid and base respectively, the Teoc group is remarkably stable under most acidic and reductive conditions.[3][4] This robustness allows for its use in complex synthetic strategies where other protecting groups might be prematurely cleaved.

The key to the utility of the Teoc group lies in its selective cleavage under mild conditions using a fluoride ion source, most commonly tetrabutylammonium fluoride (TBAF).[3][4] This orthogonality to acid- and base-labile protecting groups provides a third dimension of chemical selectivity in the design of synthetic peptides, enabling the construction of complex architectures such as branched or cyclic peptides.

This document provides a comprehensive guide to the on-resin deprotection of the Teoc group using TBAF, including a detailed protocol, mechanistic insights, and methods for monitoring the reaction.

The Mechanism of Fluoride-Mediated Teoc Deprotection

The cleavage of the Teoc group by TBAF proceeds through a β-elimination mechanism. The fluoride ion, a potent nucleophile for silicon, attacks the trimethylsilyl (TMS) group, leading to the formation of a transient pentacoordinate silicon species. This intermediate then fragments, eliminating ethylene and carbon dioxide, to release the free amine.[3] The byproducts of this reaction are volatile or easily washed away, simplifying the purification process.

The overall transformation is depicted in the following workflow:

Figure 1: Mechanism of Teoc deprotection with TBAF.

Orthogonality of the Teoc Group

A significant advantage of the Teoc group is its orthogonality to other commonly used protecting groups in SPPS. This allows for selective deprotection without affecting other protected functionalities in the peptide chain.[1][4]

| Protecting Group | Deprotection Condition | Stability of Teoc Group |

| Boc | Strong Acid (e.g., TFA) | Stable |

| Fmoc | Base (e.g., Piperidine) | Stable |

| Trt | Mild Acid | Stable |

| tBu | Strong Acid (e.g., TFA) | Stable |

| Pbf | Strong Acid (e.g., TFA) | Stable |

| Teoc | Fluoride (e.g., TBAF) | Cleaved |

Table 1: Orthogonality of the Teoc protecting group with common protecting groups in SPPS.

Detailed Protocol for On-Resin Teoc Deprotection with TBAF

This protocol is designed for the selective deprotection of a Teoc-protected amine on a solid support. It is crucial to use anhydrous solvents, as water can affect the efficacy of TBAF.

Materials:

-

Teoc-protected peptide-resin

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in anhydrous THF

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Solid Phase Synthesis vessel

Procedure:

-

Resin Swelling: Swell the Teoc-protected peptide-resin in anhydrous DMF for 30-60 minutes.

-

Solvent Exchange: Drain the DMF and wash the resin with anhydrous DCM (3 x 10 mL/g of resin).

-

Deprotection Cocktail Preparation: Prepare the deprotection solution by diluting the 1 M TBAF in THF with anhydrous DMF to a final concentration of 0.1-0.2 M. A common starting point is a 1:4 v/v mixture of 1M TBAF in THF with anhydrous DMF.

-

Deprotection Reaction: Add the TBAF/DMF solution to the resin (10 mL/g of resin) and agitate the mixture at room temperature.

-

Reaction Time: Allow the reaction to proceed for 1-2 hours. The optimal time may vary depending on the sequence and the steric hindrance around the Teoc group.

-

Monitoring (Optional but Recommended): After 1 hour, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (see protocol below) to check for the presence of a free primary amine. A positive (blue) result indicates successful deprotection.

-

Washing: Once the deprotection is complete (as indicated by the Kaiser test or after the designated reaction time), drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL/g of resin) to remove all traces of TBAF and byproducts.

-

Final Wash: Perform a final wash with DCM (3 x 10 mL/g of resin). The resin is now ready for the next coupling step or cleavage from the solid support.

Monitoring the Deprotection: The Kaiser Test

The Kaiser test is a highly sensitive colorimetric assay for the detection of free primary amines on the solid phase.[5][6] A positive result (blue color) indicates that the Teoc group has been successfully removed, exposing the primary amine.

Kaiser Test Reagents:

-

Solution A: 5 g of ninhydrin in 100 mL of ethanol.

-

Solution B: 80 g of phenol in 20 mL of ethanol.

-

Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

-

Take a small sample of resin beads (5-10 mg) from the reaction vessel.

-

Wash the beads thoroughly with DMF and then DCM to remove any residual reagents.

-

Place the washed beads in a small glass test tube.

-

Add 2-3 drops of each of the three Kaiser test solutions (A, B, and C).

-

Heat the test tube at 100°C for 5 minutes.[7]

-

Observe the color of the beads and the solution.

-

Positive Result (Deprotection Complete): An intense blue color on the beads and in the solution.

-

Negative Result (Deprotection Incomplete): Yellow or colorless beads and solution.

-

Figure 2: Workflow for monitoring Teoc deprotection using the Kaiser test.

Potential Side Reactions and Troubleshooting

While TBAF is a relatively mild reagent, there are potential side reactions and considerations to keep in mind:

-

Basicity of TBAF: TBAF is a mild, non-nucleophilic base. While it is generally not strong enough to cleave Fmoc groups, prolonged exposure or elevated temperatures could potentially lead to some Fmoc removal. It is therefore recommended to perform the deprotection at room temperature and for the minimum time required.

-

Presence of Water: Commercially available TBAF solutions in THF contain a certain amount of water. While this may not always be detrimental, for sensitive substrates or to ensure reproducibility, the use of anhydrous TBAF or the addition of molecular sieves to the reaction can be considered.

-

Ester Hydrolysis: In the presence of water, TBAF can promote the hydrolysis of ester linkages. This is particularly relevant if the peptide is attached to the resin via an ester bond (e.g., Wang resin) and the goal is not to cleave the peptide from the support. Using anhydrous conditions and limiting the reaction time can minimize this side reaction.

-

Incomplete Deprotection: If the Kaiser test remains negative after the initial reaction time, this could be due to steric hindrance around the Teoc-protected amine. In such cases, extending the reaction time or performing a second treatment with fresh TBAF solution may be necessary.

Conclusion

The on-resin deprotection of the Teoc group with TBAF offers a powerful and selective method for the synthesis of complex peptides. Its orthogonality with common acid- and base-labile protecting groups provides chemists with a versatile tool for advanced peptide design. By following the detailed protocol and monitoring the reaction progress, researchers can confidently and efficiently incorporate Teoc-protected amino acids into their synthetic strategies, paving the way for the development of novel peptide-based therapeutics and research tools.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chempep.com [chempep.com]

- 7. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

Protocol for Selective Cleavage of the Teoc Group: A Guide for Synthetic Chemists

In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis, nucleoside chemistry, and the preparation of complex molecules for drug development, the strategic use of protecting groups is paramount. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group has emerged as a versatile and robust protecting group for amines, prized for its unique stability profile and specific cleavage conditions. This application note provides a comprehensive guide to the selective cleavage of the Teoc group, detailing the underlying mechanistic principles, offering a suite of validated protocols, and discussing its orthogonality with other commonly employed protecting groups.

The Teoc Group: A Profile of Stability and Selective Lability

The Teoc group is a carbamate-based protecting group distinguished by its exceptional stability towards a wide range of reagents and reaction conditions. Unlike the more common Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups, the Teoc group is generally stable to both acidic and basic conditions, as well as to catalytic hydrogenation.[1][2] This stability makes it an invaluable tool for multi-step syntheses where other protecting groups might be prematurely cleaved.

The key to the Teoc group's utility lies in its selective removal under specific, mild conditions. Deprotection is most commonly achieved through a fluoride-mediated β-elimination reaction.[2][3] This unique cleavage mechanism provides a high degree of orthogonality, allowing for the selective deprotection of Teoc-protected amines in the presence of other sensitive functional groups.

The Mechanism of Fluoride-Mediated Cleavage

The selective cleavage of the Teoc group is initiated by the high affinity of the fluoride ion for silicon. The fluoride ion attacks the trimethylsilyl (TMS) moiety, leading to a pentacoordinate silicon intermediate. This intermediate then undergoes a facile 1,2-elimination (a type of β-elimination), resulting in the formation of ethylene, carbon dioxide, a stable trimethylsilyl fluoride byproduct, and the desired free amine.[2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: On-Resin Monitoring of Teoc Deprotection

Welcome to the technical support center for solid-phase synthesis. As Senior Application Scientists, we understand that robust, reliable methods for monitoring reaction progress are critical to success. This guide provides in-depth answers and field-tested protocols for monitoring the on-resin deprotection of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the Teoc protecting group and why is it used in solid-phase synthesis?

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group used for primary and secondary amines. In peptide synthesis, it serves as an alternative to the more common Fmoc and Boc groups for Nα-protection. Its primary advantage lies in its unique cleavage condition, which provides an orthogonal protection strategy.[1] The Teoc group is stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.[2] Deprotection is specifically achieved by using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[3][4] This orthogonality is invaluable for complex syntheses, such as those involving branched peptides or post-synthesis modifications on specific amino acid side chains.

The cleavage mechanism is initiated by the attack of a fluoride ion on the silicon atom, which triggers a β-elimination cascade, ultimately releasing the free amine, carbon dioxide, ethylene, and a stable fluorosilane byproduct.[3]

Caption: Fluoride-mediated cleavage of the Teoc group.

Q2: Why is it essential to monitor the Teoc deprotection step?

In Solid-Phase Peptide Synthesis (SPPS), the process is iterative. Each cycle consists of a deprotection step followed by a coupling step.[5] Incomplete deprotection means that some N-terminals remain blocked by the Teoc group. These blocked sites will not participate in the subsequent amino acid coupling reaction, leading to the formation of deletion sequences (peptides missing one or more amino acids). These impurities are often difficult to separate from the target peptide during purification due to similar physicochemical properties.

Therefore, monitoring ensures:

-

Reaction Completion: Verifying that all Teoc groups have been removed before proceeding to the next coupling step.

-

Maximizing Yield: Preventing the loss of potential product due to incomplete reactions.

-

Improving Final Purity: Minimizing the generation of hard-to-remove deletion impurities.[6]

Qualitative Monitoring: Colorimetric Tests

After the Teoc deprotection step, a free primary amine is exposed on the N-terminus of the resin-bound peptide. Qualitative colorimetric tests provide a rapid, cost-effective way to confirm the presence of this amine, thereby indicating a successful deprotection.

Q3: Which colorimetric test should I use to monitor Teoc deprotection?

Since Teoc deprotection reveals a primary amine (unless the N-terminal residue is a secondary amine like proline), several tests can be used. The Chloranil test is highly recommended as it is sensitive to both primary and secondary amines.[7] The Kaiser test is also a very common and sensitive option for primary amines.[8]

| Test Name | Target Amine | Positive Result Color | Negative Result Color | Key Considerations |

| Chloranil Test | Primary & Secondary | Dark Blue / Green[8] | Colorless / Yellowish[8] | Reliable for all amino acids. Does not require heating. |

| Kaiser Test | Primary | Intense Blue[6] | Yellow / Colorless | Less reliable for secondary amines (e.g., Proline gives a reddish-brown color).[8] Requires heating, which can cause false positives with acid-sensitive groups if not performed carefully.[8] |

Q4: How do I perform the Chloranil test?

This test is highly reliable for detecting the presence of free amines post-deprotection.

Reagents:

-

Reagent A: 2% Acetaldehyde in N,N-Dimethylformamide (DMF)

-

Reagent B: 2% Chloranil (Tetrachloro-1,4-benzoquinone) in DMF

Note: Store stock solutions in the refrigerator for a maximum of one month.[8]

Experimental Protocol:

-

After the Teoc deprotection reaction, thoroughly wash the resin beads with DMF (at least 5 times) to remove all traces of the deprotection reagent (e.g., TBAF) and byproducts. This is a critical step to prevent false results.

-

Transfer a small sample of resin beads (approx. 1-5 mg) to a small glass test tube.[6]

-

Add 2-3 drops of Reagent A (acetaldehyde solution).

-

Add 2-3 drops of Reagent B (chloranil solution).

-

Mix gently and let the tube stand at room temperature for 5 minutes.[6][8]

-

Observe the color of the resin beads.

Interpreting the Results:

-

Positive Result (Successful Deprotection): The beads turn a dark blue or green color, confirming the presence of free amines.[8]

-

Negative Result (Incomplete Deprotection): The beads remain colorless or yellowish, indicating the absence of free amines and an incomplete reaction.[8]

Quantitative Monitoring

Q5: Is it possible to quantify the extent of Teoc deprotection?

While qualitative tests are excellent for a "yes/no" answer, they are not inherently quantitative. For a quantitative assessment, a small, precisely weighed sample of the resin must be cleaved, and the resulting product analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5]

Experimental Workflow:

-

After deprotection, wash and dry a small, accurately weighed sample of the peptide-resin.

-

Perform a "test cleavage" on this sample using an appropriate cleavage cocktail (e.g., a solution containing Trifluoroacetic Acid (TFA)).[9]

-

Analyze the cleaved material by analytical HPLC.

-

Complete Deprotection: The chromatogram will show a major peak corresponding to the mass of the fully deprotected peptide.

-

Incomplete Deprotection: A second major peak will be observed corresponding to the mass of the peptide that is still Teoc-protected.

-

-

The relative integration of these peaks can be used to quantify the percentage of deprotection.

Troubleshooting Guide

This section addresses common issues encountered during the monitoring of Teoc deprotection.

Caption: A workflow for monitoring and troubleshooting Teoc deprotection.

Q6: My Chloranil test is negative (yellow beads). What should I do?

A negative result indicates that the Teoc deprotection is incomplete.

-

Immediate Action: Do NOT proceed to the coupling step.

-

Solution: Repeat the deprotection reaction. You can extend the reaction time or use a freshly prepared solution of the deprotection reagent (e.g., TBAF). After the second deprotection attempt, wash the resin thoroughly and perform the Chloranil test again.[6]

Q7: My Chloranil test was positive (blue beads), but my next coupling reaction failed (the test was still positive after coupling). What went wrong?

This indicates that the deprotection was successful, but the subsequent amino acid coupling failed. The free amine is present but did not react.

-

Potential Cause 1: Peptide Aggregation. The growing peptide chain may be folding on itself, sterically hindering the N-terminal amine and preventing the incoming activated amino acid from reaching it.

-

Potential Cause 2: Reagent Quality. The coupling reagents (activated amino acid, coupling agent like HBTU/HATU) may have degraded.

-

Solution: Use fresh, high-quality reagents. Perform a second coupling.[6]

-

-

Recommended Action: If a second coupling attempt fails, it is crucial to "cap" the unreacted free amines using a reagent like acetic anhydride. This prevents the unreacted chain from coupling in subsequent cycles, which would form a deletion peptide.[6]

Q8: Can anything interfere with the monitoring tests?

Yes. The most common cause of inaccurate results is improper washing.

-

For Deprotection Monitoring: Residual deprotection reagents can interfere. For Teoc, residual TBAF must be thoroughly washed away.

-

For Coupling Monitoring: Residual basic reagents (like DIPEA) or acidic reagents used in activation can interfere with pH-based tests. Always wash the resin extensively with the synthesis solvent (e.g., DMF) between steps.[6]

References

- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- ResearchGate. (n.d.). Color Test for Selective Detection of Secondary Amines on Resin and in Solution | Request PDF.

- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

- Undén, A., & Ragnarsson, U. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. Organic Letters, 6(15), 2341-2343.

- Boc Sciences. (n.d.). Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group.

- Chem-Station. (2019, February 5). Teoc Protecting Group.

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- AAPPTec. (n.d.). Amino Acid Sidechain Deprotection.

- AAPPTec. (n.d.). Peptide Synthesis - FAQ.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Asmussen, E. (2024, January 9). A qualitative and quantitative analysis of tertiary amines in restorative resins. Acta Odontologica Scandinavica.

- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.

- AAPPTec. (n.d.). Technical Bulletins & General Procedures.

- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?

- TCI Chemicals. (n.d.). TNBS & Chloranil Test Kit.

- Guzmán, F., et al. (2020). The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis. Amino Acids, 52, 1257-1262.

- Kumar, V., et al. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Scientific Reports, 8(1), 15433.

- Avantes USA. (2023, October 27). Quantitative Analysis of Epoxy Resin Using NIR Spectroscopy.

- Filo. (n.d.).

- Reddit. (n.d.).

- TCI Chemicals. (n.d.). Protecting Agents.

- BenchChem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.

- ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?

- Evans, D.A. (n.d.). Protecting Groups. Harvard University.

- BYJU'S. (n.d.). Identification of Primary Amines, Secondary Amines and Tertiary Amines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Application of Teoc Protecting Group [en.highfine.com]

- 3. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. peptide.com [peptide.com]

- 7. TNBS & Chloranil Test Kit | TCI AMERICA [tcichemicals.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. biotage.com [biotage.com]

Technical Support Center: Troubleshooting Low Yield in Teoc-Containing Peptide Synthesis

Welcome to the Technical Support Center for Teoc-containing peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group in their solid-phase peptide synthesis (SPPS) workflows. As specialists in peptide chemistry, we understand that achieving high yields with complex peptides can be challenging. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter.

Understanding the Teoc Protecting Group